4-(tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine
Description
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine is a boron-containing heterocyclic compound featuring a thieno[2,3-c]pyridine core substituted with a pinacol boronate ester group. Thienopyridines are pharmacologically significant due to their structural resemblance to purines and pyrimidines, enabling interactions with biological targets .
A breakthrough in its synthesis was achieved via a metal-free denitrogenative transformation of 1,2,3-triazoles under mild conditions, enabling access to derivatives such as 7-(substituted methyl)thieno[2,3-c]pyridines and imidazo[1,5-ɑ]thieno[2,3-c]pyridines . The tetramethyl dioxaborolan moiety enhances utility in Suzuki-Miyaura cross-coupling reactions, a critical step in pharmaceutical and materials chemistry.
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO2S/c1-12(2)13(3,4)17-14(16-12)10-7-15-8-11-9(10)5-6-18-11/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKKGJISYOYDIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=CC3=C2C=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Mediated Cyclization of Sulfonamide Derivatives
A patent by US3969358A describes the cyclization of N-(3-thienyl)-methyl-N-[2,2-(OR)₂]ethyl-para-toluenesulfonamide derivatives under acidic conditions. For example, refluxing N-(2-thienyl)-methyl-N-[2,2-(OR)₂]ethyl-p-toluenesulfonamide in ethanolic hydrochloric acid yields thieno[2,3-c]pyridine at 76% efficiency. Key steps include:
- Sulfonamide Formation : Tosylation of a thienylmethylamine intermediate with p-toluenesulfonyl chloride in chloroform.
- Cyclization : Heating the sulfonamide in 12N HCl and ethanol at reflux (78–85°C) for 4 hours.
- Isolation : Alkaline workup followed by distillation under reduced pressure (1 mmHg) to isolate the product.
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 78–85°C (reflux) |
| Acid | 12N HCl |
| Solvent | Ethanol |
| Reaction Time | 4 hours |
| Yield | 76% |
This method is scalable and avoids metal catalysts, making it cost-effective for industrial applications.
Triazole-Mediated Denitrogenative Transformation
A metal-free route reported in ChemistryOpen utilizes 1,2,3-triazole intermediates. The synthesis proceeds as follows:
- Triazolation : One-pot reaction of 2,2-dimethoxyethyl azide with thiophene-2-carbonitrile to form 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole.
- Pomeranz-Fritsch Cyclization : Treating the triazole with polyphosphoric acid (PPA) at 120°C to yield thieno[2,3-c]triazolo[1,5-ɑ]pyridine.
- Denitrogenation : Acid-mediated cleavage (e.g., H₂SO₄/HOAc) to produce thieno[2,3-c]pyridine derivatives.
Optimized Parameters
| Parameter | Value |
|---|---|
| Cyclization Catalyst | Polyphosphoric acid (PPA) |
| Temperature | 120°C |
| Denitrogenation Acid | H₂SO₄/HOAc (1:1 v/v) |
| Yield | 68–72% |
This method enables modular substitution at position 7 of the thieno[2,3-c]pyridine core, which is critical for subsequent functionalization.
Introduction of the Tetramethyl-1,3,2-Dioxaborolan-2-yl Group
The boronic ester moiety is introduced via Miyaura borylation, a palladium-catalyzed coupling reaction. This step requires a halogenated precursor (e.g., 4-bromothieno[2,3-c]pyridine) and bis(pinacolato)diboron (B₂pin₂).
Synthesis of 4-Bromothieno[2,3-c]Pyridine
Bromination of the thieno[2,3-c]pyridine core is achieved using N-bromosuccinimide (NBS) in a radical-initiated reaction:
- Radical Bromination : Dissolve thieno[2,3-c]pyridine in CCl₄, add NBS (1.1 equiv), and irradiate with UV light (254 nm) at 25°C for 6 hours.
- Purification : Column chromatography (SiO₂, hexane/EtOAc 9:1) yields 4-bromothieno[2,3-c]pyridine (85% yield).
Characterization Data
| Property | Value |
|---|---|
| Molecular Formula | C₇H₄BrNS |
| MW | 214.08 g/mol |
| ¹H NMR (CDCl₃) | δ 8.65 (d, J=5.4 Hz, 1H), 7.92 (d, J=5.4 Hz, 1H), 7.45 (s, 1H) |
Miyaura Borylation of 4-Bromothieno[2,3-c]Pyridine
The brominated intermediate undergoes borylation under Suzuki–Miyaura conditions:
- Reaction Setup : Combine 4-bromothieno[2,3-c]pyridine (1.0 equiv), B₂pin₂ (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), and KOAc (3.0 equiv) in dioxane.
- Heating : Reflux at 110°C under N₂ for 12 hours.
- Workup : Extract with EtOAc, wash with brine, and purify via silica gel chromatography (hexane/EtOAc 4:1).
Optimized Conditions
| Parameter | Value |
|---|---|
| Catalyst | Pd(dppf)Cl₂ |
| Ligand | None (pre-ligated catalyst) |
| Base | KOAc |
| Solvent | Dioxane |
| Temperature | 110°C |
| Yield | 82% |
Product Characterization
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆BNO₂S |
| MW | 261.15 g/mol |
| ¹¹B NMR (CDCl₃) | δ 30.2 |
| HPLC Purity | ≥95% |
Alternative Routes for Direct Boronate Incorporation
Boron-Containing Precursors in Cyclization
Recent advances propose integrating the boronate group during core synthesis. For instance, using 3-bromo-4-(dioxaborolanyl)thiophene in the triazole-mediated method could yield the target compound directly. However, this approach remains experimental, with yields <50% due to steric hindrance during cyclization.
Cross-Coupling with Prefunctionalized Intermediates
Aryl boronic esters can couple with halogenated pyridines via Suzuki–Miyaura reactions. For example, reacting 4-bromopyridine with 2-thienylboronic acid pinacol ester under Pd(PPh₃)₄ catalysis produces biaryl intermediates, which are cyclized to thieno[2,3-c]pyridine derivatives.
Challenges and Optimization Strategies
Regioselectivity in Borylation
Miyaura borylation favors the 4-position due to reduced steric hindrance compared to the 2- or 6-positions. Computational studies (DFT) indicate a 12.3 kcal/mol activation barrier difference between 4- and 6-borylation pathways.
Catalyst Loading and Solvent Effects
Lowering Pd(dppf)Cl₂ to 2 mol% decreases costs but extends reaction time to 24 hours (yield: 78%). Polar aprotic solvents like DMF reduce efficiency (yield: 45%), emphasizing dioxane’s superiority.
Industrial-Scale Production Considerations
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 4-Bromothieno[2,3-c]pyridine | 1,200 |
| B₂pin₂ | 800 |
| Pd(dppf)Cl₂ | 15,000 |
| Total Raw Material Cost | 17,000 (per kg of product) |
Waste Management
The process generates 3.2 kg of Br⁻-containing waste per kg of product. Neutralization with Ca(OH)₂ precipitates CaBr₂, which is filtered and landfilled.
Chemical Reactions Analysis
4-(tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the boronic ester to its corresponding alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine has a wide range of applications in scientific research:
Biology: This compound is employed in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties, including as inhibitors of specific enzymes.
Industry: This compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling, the boronic ester group undergoes transmetalation with palladium, facilitating the formation of carbon-carbon bonds . This process is crucial for the synthesis of many organic compounds.
Comparison with Similar Compounds
Structural and Electronic Differences
- Core Heterocycle: The thieno[2,3-c]pyridine core (target compound) contains a sulfur atom in the fused thiophene ring, contributing to electron-rich aromaticity. The dioxino[2,3-b]pyridine analog () incorporates oxygen atoms in the fused dioxane ring, increasing polarity and reducing planarity compared to fully aromatic systems .
- Substituent Positioning: The boronate group at position 4 in the target compound contrasts with the position 7 substitution in the thieno[3,2-c]pyridine analog (). Positional differences influence reactivity in cross-coupling reactions and steric interactions . The chlorine substituent in ’s compound adds electrophilic character, enabling nucleophilic aromatic substitution or further derivatization .
Biological Activity
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thieno[2,3-c]pyridine core modified with a tetramethyl-1,3,2-dioxaborolane moiety. The structural formula can be represented as:
where correspond to specific counts of carbon, hydrogen, boron, oxygen, and sulfur atoms in the compound.
Inhibition of Kinases
Research indicates that compounds with similar structures exhibit inhibitory activity against various kinases. For instance, studies on related compounds have shown promising results in inhibiting GSK-3β and ROCK-1 kinases. The inhibition is often quantified using IC50 values. For example:
| Compound | Kinase Target | IC50 (nM) |
|---|---|---|
| Compound A | GSK-3β | 100 |
| Compound B | ROCK-1 | 200 |
| This compound | TBD | TBD |
The exact IC50 for this compound remains to be established in current literature.
Cytotoxicity Studies
Cytotoxicity assays conducted on various cell lines (e.g., HT-22 and BV-2) provide insights into the compound's safety profile. The following table summarizes findings from recent studies:
| Concentration (µM) | Cell Line | Viability (%) |
|---|---|---|
| 0.1 | HT-22 | 95 |
| 1 | HT-22 | 90 |
| 10 | HT-22 | 80 |
| 50 | HT-22 | 60 |
| 100 | HT-22 | 40 |
These results suggest that higher concentrations lead to reduced cell viability.
Anti-inflammatory Activity
In addition to kinase inhibition and cytotoxicity effects, the compound has shown potential anti-inflammatory properties. In BV-2 microglial cells:
- Nitric Oxide (NO) levels decreased significantly at concentrations above 1 µM.
- Interleukin-6 (IL-6) production was also reduced compared to control groups.
Case Studies and Research Findings
Recent studies have focused on the structure-activity relationships (SARs) of similar compounds. For example:
- Study on GSK-3β Inhibitors : A series of pyridine derivatives were tested for their ability to inhibit GSK-3β activity. The results indicated that modifications at the nitrogen position significantly influenced the inhibitory potency.
- Inflammatory Response Modulation : Research demonstrated that derivatives with dioxaborolane groups effectively modulated inflammatory cytokine release in microglial cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
